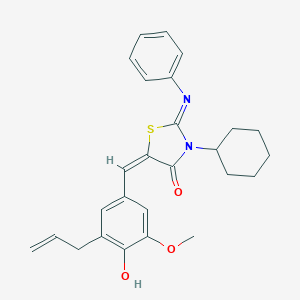![molecular formula C17H12O5 B301358 5-[(4-Hydroxyphenyl)methylidene]-2-phenyl-1,3-dioxane-4,6-dione](/img/structure/B301358.png)
5-[(4-Hydroxyphenyl)methylidene]-2-phenyl-1,3-dioxane-4,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[(4-Hydroxyphenyl)methylidene]-2-phenyl-1,3-dioxane-4,6-dione, also known as HPMD, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications.
Mécanisme D'action
5-[(4-Hydroxyphenyl)methylidene]-2-phenyl-1,3-dioxane-4,6-dione exerts its therapeutic effects by modulating various signaling pathways in the body. It has been found to inhibit the NF-κB and STAT3 signaling pathways, which are involved in inflammation and cancer progression. 5-[(4-Hydroxyphenyl)methylidene]-2-phenyl-1,3-dioxane-4,6-dione also activates the Nrf2-ARE pathway, which plays a crucial role in cellular defense against oxidative stress.
Biochemical and Physiological Effects:
5-[(4-Hydroxyphenyl)methylidene]-2-phenyl-1,3-dioxane-4,6-dione has been found to have various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6. 5-[(4-Hydroxyphenyl)methylidene]-2-phenyl-1,3-dioxane-4,6-dione also reduces the levels of reactive oxygen species (ROS) and increases the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase.
Avantages Et Limitations Des Expériences En Laboratoire
5-[(4-Hydroxyphenyl)methylidene]-2-phenyl-1,3-dioxane-4,6-dione has several advantages for lab experiments. It is stable under normal laboratory conditions and can be easily synthesized in large quantities. However, 5-[(4-Hydroxyphenyl)methylidene]-2-phenyl-1,3-dioxane-4,6-dione has some limitations as well. It is insoluble in water and requires the use of organic solvents for its preparation. It also has poor bioavailability, which limits its therapeutic potential.
Orientations Futures
There are several future directions for the research on 5-[(4-Hydroxyphenyl)methylidene]-2-phenyl-1,3-dioxane-4,6-dione. One of the areas of interest is the development of novel drug delivery systems to improve its bioavailability. Another area of research is the identification of specific molecular targets of 5-[(4-Hydroxyphenyl)methylidene]-2-phenyl-1,3-dioxane-4,6-dione and its derivatives. Additionally, the potential of 5-[(4-Hydroxyphenyl)methylidene]-2-phenyl-1,3-dioxane-4,6-dione as a therapeutic agent for various diseases such as cancer, neurodegenerative disorders, and cardiovascular diseases needs to be explored further.
Conclusion:
In conclusion, 5-[(4-Hydroxyphenyl)methylidene]-2-phenyl-1,3-dioxane-4,6-dione is a synthetic compound with significant potential for therapeutic applications. Its anti-inflammatory, anti-tumor, and anti-oxidant properties make it an attractive candidate for the development of novel drugs. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 5-[(4-Hydroxyphenyl)methylidene]-2-phenyl-1,3-dioxane-4,6-dione have been discussed in this paper. Further research is needed to fully explore the therapeutic potential of 5-[(4-Hydroxyphenyl)methylidene]-2-phenyl-1,3-dioxane-4,6-dione and its derivatives.
Méthodes De Synthèse
The synthesis of 5-[(4-Hydroxyphenyl)methylidene]-2-phenyl-1,3-dioxane-4,6-dione involves the condensation reaction between 4-hydroxybenzaldehyde and phthalic anhydride in the presence of a catalyst. The resulting product is a yellow crystalline powder with a melting point of 225-228°C.
Applications De Recherche Scientifique
5-[(4-Hydroxyphenyl)methylidene]-2-phenyl-1,3-dioxane-4,6-dione has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-oxidant properties. 5-[(4-Hydroxyphenyl)methylidene]-2-phenyl-1,3-dioxane-4,6-dione has been shown to inhibit the proliferation of cancer cells and induce apoptosis. It has also been found to reduce oxidative stress and inflammation in various animal models.
Propriétés
Nom du produit |
5-[(4-Hydroxyphenyl)methylidene]-2-phenyl-1,3-dioxane-4,6-dione |
|---|---|
Formule moléculaire |
C17H12O5 |
Poids moléculaire |
296.27 g/mol |
Nom IUPAC |
5-[(4-hydroxyphenyl)methylidene]-2-phenyl-1,3-dioxane-4,6-dione |
InChI |
InChI=1S/C17H12O5/c18-13-8-6-11(7-9-13)10-14-15(19)21-17(22-16(14)20)12-4-2-1-3-5-12/h1-10,17-18H |
Clé InChI |
GIRCTRDQRLZOGJ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2OC(=O)C(=CC3=CC=C(C=C3)O)C(=O)O2 |
SMILES canonique |
C1=CC=C(C=C1)C2OC(=O)C(=CC3=CC=C(C=C3)O)C(=O)O2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl 2-{4-[bis(acetyloxy)methyl]-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-epoxyisoindol-2-yl}benzoate](/img/structure/B301276.png)

![methyl4-{3-methyl-5-oxo-4-[(5-phenyl-2-furyl)methylene]-4,5-dihydro-1H-pyrazol-1-yl}benzoate](/img/structure/B301280.png)
![3-[(2-chloro-4-fluorobenzyl)sulfanyl]-5-(3-fluorophenyl)-4-phenyl-4H-1,2,4-triazole](/img/structure/B301281.png)
![3-methyl-2-(methylimino)-5-[(3-phenyl-1-propionyl-1H-pyrazol-4-yl)methylene]-1,3-thiazolidin-4-one](/img/structure/B301282.png)
![isopropyl 4-[({[1-(4-chlorophenyl)-1H-tetraazol-5-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B301283.png)
![Isopropyl 4-(5-{[3-ethyl-2-(ethylimino)-4-oxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoate](/img/structure/B301284.png)
![3-(2,4-Dichlorophenyl)-5-{[5-(3-fluorophenyl)-2-furyl]methylene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B301285.png)
![5-[(2-chloro-4-fluorobenzyl)sulfanyl]-1-(3,4-dimethylphenyl)-1H-tetraazole](/img/structure/B301289.png)
![2-{[1-(3,4-dimethylphenyl)-1H-tetraazol-5-yl]sulfanyl}-N-(2-fluorophenyl)acetamide](/img/structure/B301291.png)
![ethyl 5-(3-ethoxy-4-methoxyphenyl)-2-(3-methoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B301292.png)
![ethyl 2-(5-bromo-2-methoxybenzylidene)-5-(3-ethoxy-4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B301295.png)
![ethyl 2-(2,3-dihydro-1,4-benzodioxin-6-ylmethylene)-5-(3-ethoxy-4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B301297.png)
![ethyl 2-[(1-allyl-1H-indol-3-yl)methylene]-5-(3-ethoxy-4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B301298.png)